

A Comparative Analysis of Calcipotriol Impurity C and Impurity D

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Compound of Interest

Compound Name: Calcipotriol Impurity C

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **Calcipotriol Impurity C** and Impurity D, two known related substances of the active pharmaceutical ingredient Calcipotriol. This document summarizes their chemical properties, analytical separation methods, and available biological information. While direct comparative studies are limited, this guide consolidates existing data to aid in research and drug development activities.

Chemical and Physical Properties

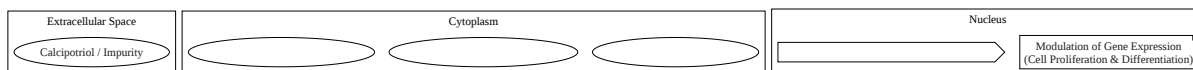
Calcipotriol Impurity C, also known as (5E)-Calcipotriol, and Impurity D, the (24R)-epimer of Calcipotriol, are isomers of the parent compound.^{[1][2][3][4]} Their close structural similarity necessitates robust analytical methods for accurate identification and quantification.

Property	Calcipotriol Impurity C	Calcipotriol Impurity D
Systematic Name	(5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol[5]	(5Z,7E,22E,24R)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol[6]
Synonyms	(5E)-Calcipotriol, Calcipotriene Related Compound C[2][3]	(24R)-Calcipotriol, 24-epi-calcipotriol[4][6]
CAS Number	113082-99-8[1]	112827-99-3[1]
Molecular Formula	C ₂₇ H ₄₀ O ₃ [5]	C ₂₇ H ₄₀ O ₃ [6]
Molecular Weight	412.6 g/mol [5]	412.61 g/mol [6]

Biological Activity and Signaling Pathway

Calcipotriol, a synthetic analog of Vitamin D₃, exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[7][8] This interaction leads to the formation of a heterodimer with the retinoid-X receptor (RXR), which then binds to Vitamin D response elements (VDREs) on target genes, modulating their transcription.[8][9] This signaling pathway regulates cell proliferation and differentiation, making it a key target in the treatment of psoriasis.[7]

Calcipotriol Impurity C is known to be a ligand of VDR-like receptors, indicating it possesses biological activity, though the extent of its activity compared to Calcipotriol is not well-documented.[7] The biological activity of Impurity D has not been extensively reported in the available literature. Given their structural similarity to Calcipotriol, it is plausible that both impurities interact with the VDR, potentially leading to altered pharmacological or toxicological profiles. Isomers of Calcipotriol are known to have the potential for different pharmacological actions.[1]



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Calcipotriol Signaling Pathway

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

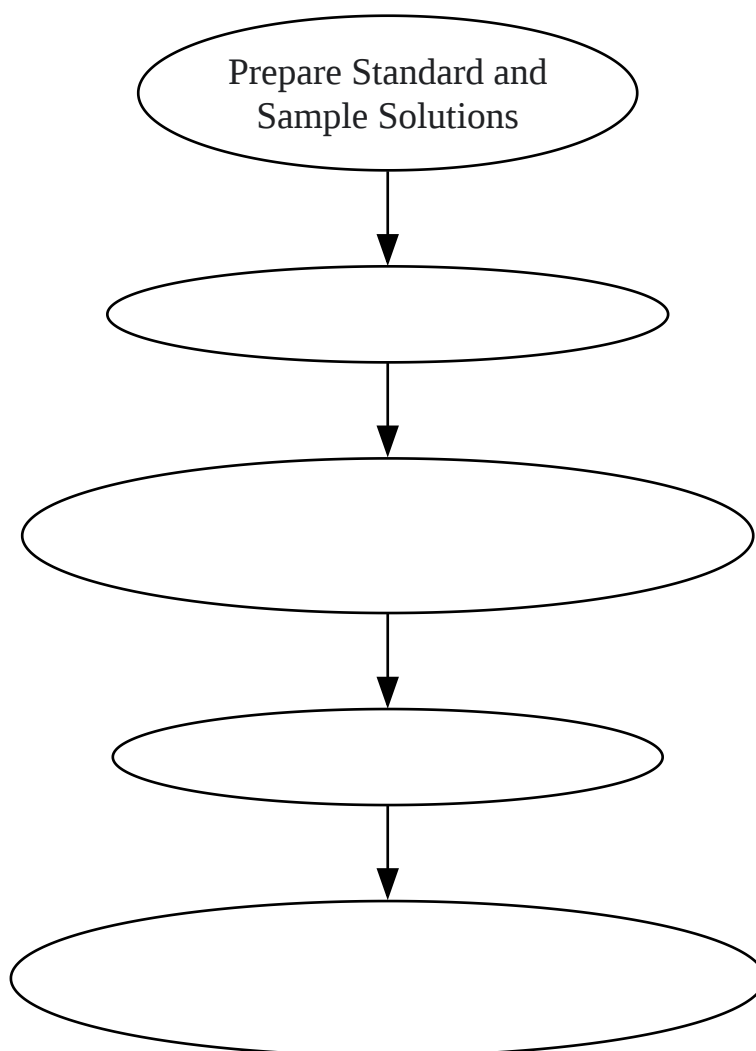
A validated stability-indicating RP-HPLC method has been developed for the separation and quantification of Calcipotriol and its impurities, including Impurity C and Impurity D.^{[10][11]} This method can be adapted for comparative analysis.

Chromatographic Conditions:^[10]

Parameter	Value
Column	RP-C18, 150 x 4.6 mm, 2.7 μ m
Mobile Phase A	Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v) ^[1]
Mobile Phase B	Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v) ^[1]
Gradient	See table below ^[1]
Flow Rate	1.0 - 2.0 mL/min ^[1]
Column Temperature	50°C ^[10]
Detection Wavelength	264 nm ^[1]
Injection Volume	20 μ L ^[1]

Gradient Program:[1]

Time (min)	Flow (mL/min)	% Mobile Phase A
0.1	1.0	98
2.0	1.0	98
15.0	1.0	70
28.0	1.0	70
30.0	1.0	72
55.0	2.0	5
62.0	2.0	5
65.0	1.0	92
70.0	1.0	92



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HPLC Experimental Workflow

Comparative Forced Degradation Study Protocol

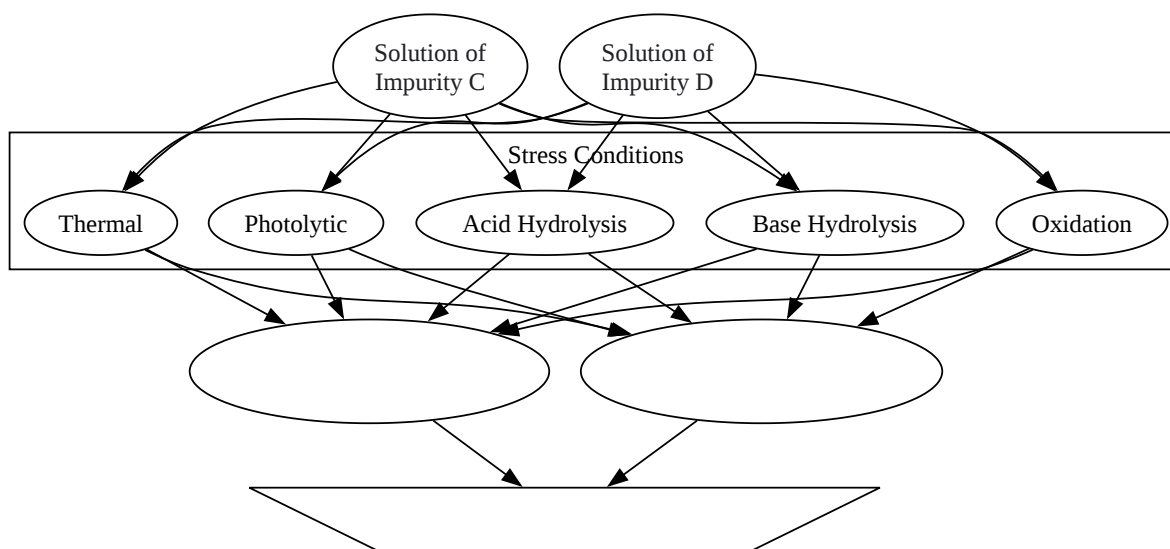
To compare the stability of **Calcipotriol Impurity C** and Impurity D, a forced degradation study can be performed. This involves subjecting solutions of each impurity to various stress conditions.^[1]

Stress Conditions:

- Acid Hydrolysis: 0.01N HCl at room temperature for 5 minutes.^[1]
- Base Hydrolysis: 0.005N NaOH at room temperature for 5 minutes.^[1]

- Oxidative Degradation: 3% H₂O₂ at 70°C for 10 minutes.[1]
- Thermal Degradation: 60°C for 2 hours.[1]
- Photolytic Degradation: Exposure to 1.2 million lux hours and 200 wh/m² UV light.[1]

Samples should be analyzed by the validated HPLC method at appropriate time points to determine the extent of degradation and identify any degradation products.



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Forced Degradation Workflow

Conclusion and Future Directions

This guide consolidates the currently available information on **Calcipotriol Impurity C** and Impurity D. While their chemical properties and a method for their analytical separation are established, a direct comparative study of their biological performance and stability is lacking. Future research should focus on:

- In vitro VDR binding assays to compare the binding affinities of Impurity C and Impurity D to the Vitamin D Receptor.
- Cell-based assays to evaluate their functional activity as VDR agonists or antagonists.
- Cytotoxicity studies to assess their potential for adverse cellular effects.
- Comprehensive stability studies following the outlined forced degradation protocol to compare their intrinsic stability.

Such studies are crucial for a complete understanding of the impurity profiles of Calcipotriol and for ensuring the safety and efficacy of the final drug product.

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References

- 1. bocsci.com [bocsci.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Calcipotriol impurity D-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 5. allmpus.com [allmpus.com]
- 6. chembk.com [chembk.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 11. scirp.org [scirp.org]

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